Trimethyl-[(2-naphthalen-1-ylacetyl)amino]azanium;iodide
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Overview
Description
Trimethyl-[(2-naphthalen-1-ylacetyl)amino]azanium;iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring, an acetyl group, and a trimethylammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-[(2-naphthalen-1-ylacetyl)amino]azanium;iodide typically involves the reaction of 2-naphthalen-1-ylacetic acid with trimethylamine in the presence of a suitable iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, amidation, and quaternization to achieve the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Trimethyl-[(2-naphthalen-1-ylacetyl)amino]azanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylacetyl derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylacetyl ketones, while reduction may produce naphthalen-1-ylacetyl alcohols.
Scientific Research Applications
Trimethyl-[(2-naphthalen-1-ylacetyl)amino]azanium;iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl-[(2-naphthalen-1-ylacetyl)amino]azanium;iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- Trimethyl-[(naphthalen-1-yl)ethynyl]silane
- 1-Naphthalenaminium,N,N,N-trimethyl-,iodide
- 1,1,1-trimethyl-2-(1-naphthylacetyl)hydrazinium iodide
Comparison: Trimethyl-[(2-naphthalen-1-ylacetyl)amino]azanium;iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
trimethyl-[(2-naphthalen-1-ylacetyl)amino]azanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.HI/c1-17(2,3)16-15(18)11-13-9-6-8-12-7-4-5-10-14(12)13;/h4-10H,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPFBZUDSQDOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)NC(=O)CC1=CC=CC2=CC=CC=C21.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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